Trifloxystrobin-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H19F3N2O4 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

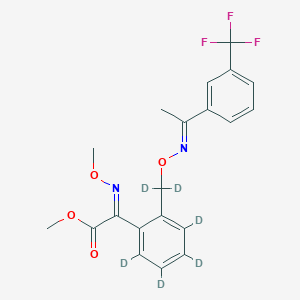

methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-/i4D,5D,7D,10D,12D2 |

InChI Key |

ONCZDRURRATYFI-XIUGLJPYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])/C(=N/OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H] |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Guide: Applications of Trifloxystrobin-d6 in Pesticide Residue Analysis

Abstract

This technical guide details the application of Trifloxystrobin-d6 (CAS 2470226-50-5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Trifloxystrobin residues in complex food and environmental matrices. It addresses the critical challenge of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a validated, self-correcting protocol using QuEChERS extraction. By leveraging the physicochemical identity of the d6-isotopologue, laboratories can achieve regulatory compliance (SANTE/11312/2021) with enhanced accuracy and precision.

Introduction: The Matrix Effect Challenge

In modern residue analysis, the suppression or enhancement of ionization signals by co-eluting matrix components (phospholipids, pigments, sugars) compromises data integrity.[1] This is particularly acute for strobilurin fungicides like Trifloxystrobin, which are widely used on high-water-content crops (tomatoes, cucumbers) and complex matrices (ginseng, soil).

This compound serves as the definitive solution to these challenges. As a deuterated analog, it shares the exact retention time and ionization behavior as the target analyte but is spectrally distinct. This allows it to "experience" the exact same matrix suppression/enhancement as the native compound, mathematically correcting the final quantification in real-time.

Physicochemical Profile & Isotopic Distinction[2]

Understanding the structural relationship between the analyte and its internal standard is prerequisite for method development.

| Feature | Trifloxystrobin (Native) | This compound (IS) |

| CAS Number | 141517-21-7 | 2470226-50-5 |

| Formula | C₂₀H₁₉F₃N₂O₄ | C₂₀H₁₃D₆F₃N₂O₄ |

| Molecular Weight | 408.37 g/mol | 414.41 g/mol |

| Precursor Ion [M+H]⁺ | m/z 409.1 | m/z 415.1 |

| LogP | 4.5 (Hydrophobic) | 4.5 (Identical) |

| Retention Time | ~9.7 min | ~9.7 min (Co-eluting) |

Key Technical Insight: The +6 Da mass shift is achieved through deuteration of the central phenyl ring (d4) and the methyl linker (d2). This shift is sufficient to prevent "cross-talk" (spectral overlap) between the native and IS channels in low-resolution mass spectrometry.

Mechanism of Action: Ionization Compensation

The following diagram illustrates how this compound compensates for signal loss in a "dirty" matrix (e.g., soil extract).

Figure 1: Mechanism of Matrix Effect Compensation. Both Native and d6-IS compete for limited charge in the ESI source. Since both are suppressed equally, the ratio of their signals remains constant, yielding accurate quantification.

Experimental Workflow: QuEChERS & LC-MS/MS Protocol

This protocol is designed for high-throughput analysis of vegetable matrices (e.g., tomato, cucumber) compliant with AOAC 2007.01 or EN 15662 standards.

Phase 1: Sample Preparation (QuEChERS)

-

Homogenization: Cryogenically mill 10 g of sample to prevent thermal degradation.

-

Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.

-

IS Spiking (Critical Step): Add 20 µL of this compound working solution (10 µg/mL) to the extraction tube before shaking. This ensures the IS undergoes the same extraction losses as the analyte.

-

Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

-

Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.[2]

-

Reconstitution: Dilute extract 1:1 with aqueous mobile phase (0.1% Formic Acid) to match initial mobile phase conditions.

Phase 2: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) Methanol.[3]

MRM Transition Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Trifloxystrobin | 409.1 | 186.0 | 50 | 20 | Quantifier |

| Trifloxystrobin | 409.1 | 145.0 | 50 | 35 | Qualifier |

| This compound | 415.1 | 186.0 * | 50 | 20 | Internal Standard |

*Note: The 186 fragment (trifluoromethyl-phenyl moiety) often remains unlabeled depending on the specific d6 synthesis. The mass shift in the precursor (415 vs 409) provides the necessary selectivity.

Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the early introduction of the Internal Standard.

Validation & Performance Metrics

To validate the efficacy of this compound, the Matrix Factor (MF) should be calculated. A value close to 1.0 indicates perfect compensation, whereas native external calibration often yields MFs < 0.8 (suppression).

| Parameter | Acceptance Criteria (SANTE/11312/2021) | Typical Result with d6-IS |

| Recovery | 70 - 120% | 95 - 105% |

| RSD (Precision) | ≤ 20% | < 5% |

| Linearity (r²) | ≥ 0.99 | ≥ 0.999 |

| Matrix Effect Correction | N/A (Self-correcting) | 98 - 102% (Relative MF) |

Troubleshooting Tip: If the d6 signal varies significantly between injections, check for deuterium exchange . While this compound is generally stable, avoid highly acidic storage conditions (pH < 2) for prolonged periods.

References

-

European Food Safety Authority (EFSA). (2018).[4] Reasoned opinion on the modification of the existing maximum residue levels for trifloxystrobin in various crops. EFSA Journal. Link[4]

-

U.S. Environmental Protection Agency (EPA). (2023). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses.[4] Regulations.gov. Link

-

Cayman Chemical. (2024). This compound Product Information and Physical Data.Link

-

EURL-SRM. (2021). Optimization of a Multiresidue Analysis of Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS.Link

-

Takino, M., & Tanaka, T. (2006).[2] Determination of 44 Pesticides in Foodstuffs by LC/MS/MS.[2] Agilent Application Note. Link

Sources

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Strobilurin Analysis

Foreword: The Analytical Imperative in Fungicide Residue Testing

Strobilurin fungicides, including widely used compounds like azoxystrobin, pyraclostrobin, and trifloxystrobin, represent a cornerstone of modern agriculture in managing a broad spectrum of fungal diseases.[1][2] Their efficacy and systemic properties, however, necessitate rigorous monitoring of their residues in food products and environmental matrices to ensure consumer safety and regulatory compliance. The analytical challenge lies not merely in detecting these compounds but in quantifying them with unimpeachable accuracy and precision, often at trace levels within highly complex sample matrices.

This guide eschews a conventional, templated approach to delve into the core principles and practical execution of the most robust methodology for this task: isotope dilution mass spectrometry (IDMS) using deuterated internal standards. We will explore the causal chain from sample preparation to final data analysis, illuminating not just the "how" but the fundamental "why" behind each critical step. This document is intended for researchers and analytical scientists who require a deep, field-proven understanding of how to build a self-validating system for the quantitative analysis of strobilurins.

The Achilles' Heel of Quantitative Analysis: The Matrix Effect

The primary obstacle in trace-level quantification via liquid chromatography-mass spectrometry (LC-MS/MS) is the "matrix effect."[3] This phenomenon refers to the alteration—suppression or enhancement—of the ionization efficiency of a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., sugars, lipids, pigments).[4] In strobilurin analysis of fruits, vegetables, or cereals, these matrix components are abundant and variable. An external calibration curve prepared in a clean solvent cannot account for this sample-specific interference, leading to significant under- or overestimation of the true analyte concentration.

While techniques like matrix-matched calibration can offer a partial solution, they are cumbersome and fail to account for variability between samples of the same type.[5] Furthermore, they do not correct for analyte loss during the multi-step sample preparation process. This is where the principle of isotope dilution becomes indispensable.

The Isotope Dilution Principle: A Self-Validating System

The most effective way to correct for both matrix effects and procedural losses is to introduce a perfect proxy for the analyte at the very beginning of the analytical workflow. This is the role of the stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the target strobilurin.

A deuterated internal standard is chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H).[6] This subtle change in mass has profound analytical implications:

-

Identical Chemical Behavior: The deuterated standard has the same polarity, solubility, and reactivity as the native analyte. It therefore experiences identical losses during extraction, partitioning, and cleanup steps.

-

Near-Identical Chromatographic Behavior: It co-elutes with the analyte from the LC column, ensuring that both compounds experience the exact same matrix effects at the same moment in time.

-

Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily distinguish the analyte from the internal standard due to the mass difference.

By adding a known concentration of the deuterated internal standard to the sample at the outset, quantification is no longer based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the standard's signal. Any event that suppresses the analyte's signal will suppress the standard's signal to the same degree, leaving the ratio unchanged and the final calculated concentration accurate and reliable.[7][8]

Experimental Protocol: QuEChERS Extraction with Deuterated Internal Standards

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach perfectly suited for multi-residue pesticide analysis in food matrices.[4][5] The following protocol details its application for strobilurin analysis using an isotope dilution approach.

3.1. Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade).

-

Standards: Certified reference standards of native strobilurins (e.g., azoxystrobin, pyraclostrobin) and their corresponding deuterated internal standards (e.g., Azoxystrobin-d4, Pyraclostrobin-d3).

-

QuEChERS Salts: Pre-weighed packets containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), often with buffering salts like sodium citrate.

-

d-SPE Sorbents: Tubes containing anhydrous MgSO₄ and a sorbent such as Primary Secondary Amine (PSA) for cleanup. For pigmented samples, graphitized carbon black (GCB) may be included.

-

Equipment: High-speed centrifuge, vortex mixer, 50 mL and 2 mL centrifuge tubes.

3.2. Step-by-Step Methodology

-

Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., fruit puree, ground cereal) into a 50 mL centrifuge tube.[9]

-

Internal Standard Spiking (Critical Step): Add a precise volume of a working solution containing the deuterated internal standards directly to the sample. This step is crucial; the standard must be added before extraction to account for all subsequent procedural losses.[10]

-

Extraction: Add 10-15 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction of the analytes and standards into the solvent.[11]

-

Partitioning: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the acetonitrile and the aqueous layer of the sample, driving the pesticides into the organic layer.[4]

-

Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes. This will result in a clean separation, with the acetonitrile supernatant containing the analytes on top.

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and PSA. The MgSO₄ removes residual water, while PSA removes interfering matrix components like organic acids and sugars.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.

-

Analysis: The resulting supernatant is the final extract. It can be transferred to an autosampler vial for direct injection into the LC-MS/MS system.

LC-MS/MS Analysis: The Power of Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry is the determinative technique of choice due to its exceptional sensitivity and selectivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which functions as a highly specific chemical filter.

For each compound (both the native strobilurin and its deuterated standard), a specific MRM transition is monitored. This involves:

-

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecule [M+H]⁺ of the target compound.

-

Fragmentation (Q2): The isolated ion is passed into a collision cell (Q2), where it is fragmented by collision with an inert gas.

-

Product Ion Selection (Q3): The third quadrupole (Q3) is set to allow only a specific, characteristic fragment ion (product ion) to pass through to the detector.

This process is so selective that it can reliably detect and quantify the target analyte even in a complex extract. The table below provides exemplary MRM transitions for common strobilurins and their deuterated analogs. Note: These values must be empirically optimized on the specific instrument being used.

Table 1: Exemplary LC-MS/MS Parameters for Strobilurin Analysis

| Compound | Deuterated Analog | Analyte Precursor Ion [M+H]⁺ (m/z) | Analyte Product Ion (m/z) | IS Precursor Ion [M+H]⁺ (m/z) | IS Product Ion (m/z) |

| Azoxystrobin | Azoxystrobin-d4 | 404.1 | 372.1 | 408.1 | 376.1 |

| Pyraclostrobin | Pyraclostrobin-d3 | 388.1 | 194.0 | 391.1 | 197.0 |

| Trifloxystrobin | Trifloxystrobin-d5 | 409.1 | 186.0 | 414.1 | 186.0 |

| Kresoxim-methyl | Kresoxim-methyl-d3 | 314.1 | 205.1 | 317.1 | 208.1 |

Data Interpretation and Method Validation

5.1. Quantification

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for a series of standards. The concentration of the strobilurin in an unknown sample is then calculated from its measured peak area ratio using this calibration curve. Because the ratio is used, the result is inherently corrected for any variations that affected both the analyte and the standard.

5.2. Method Validation

A method utilizing deuterated internal standards is a self-validating system, but formal validation is still required to meet regulatory standards. Key parameters to assess include:

-

Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the native strobilurins and processing them. With deuterated standards, recoveries should consistently be within 80-120%.[12][13]

-

Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSDs should typically be below 15%.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

-

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Synthesis and Selection of Deuterated Standards

While many common deuterated strobilurin standards are commercially available, custom synthesis may sometimes be necessary. Synthesis typically involves either introducing deuterium via a deuterated building block in a de novo synthesis pathway or through hydrogen-deuterium exchange reactions on the final molecule using a catalyst and a deuterium source like D₂O.

When selecting a deuterated standard, several factors are critical:

-

Degree of Labeling: A mass shift of +3 amu or greater is ideal to prevent isotopic crosstalk from the native analyte's ¹³C isotopes.

-

Label Position: Deuterium should be placed on a chemically stable position (e.g., an aromatic ring or a methyl group) where it will not be lost through exchange with protons during sample preparation.

Conclusion: Achieving Unimpeachable Data Integrity

In the high-stakes field of food safety and environmental monitoring, analytical data must be beyond reproach. The use of deuterated internal standards in conjunction with QuEChERS sample preparation and LC-MS/MS analysis provides a framework for achieving the highest level of data integrity in strobilurin quantification. This isotope dilution approach directly compensates for the most significant sources of analytical error—procedural loss and matrix effects—creating a robust, reliable, and self-validating workflow. By understanding the causality behind each step, from the initial spike to the final ratio calculation, researchers can confidently generate data that is not just a number, but a verifiable measure of reality.

References

-

Farmonaut. (2026, January 29). Azoxystrobin, Trifloxystrobin, Pyraclostrobin: Strobe & Triazole Fungicides. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Aimir-Tech. (2025, April 10). Azoxystrobin Vs Pyraclostrobin: Which Strobilurin Fungicide Offers Better Disease Control?[Link]

-

Majors, R. E. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

-

Gao, W., et al. (2015). An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study. Talanta. [Link]

-

Serasinghe, P., et al. (2024). Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. MDPI. [Link]

-

Rao, B. S., et al. (2012). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Anastassiades, M. (2006, December 6). The QuEChERS Method. European Union Reference Laboratories for Pesticide Residues. [Link]

-

Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

-

Restek Corporation. (n.d.). QuEChERS Sample Preparation Procedures. [Link]

-

Moore, D. (n.d.). The strobilurin fungicides. David Moore's World of Fungi. [Link]

-

Albero, B., et al. (2003). Assessment of strobilurin fungicides' content in soya-based drinks by liquid micro-extraction and liquid chromatography with tandem mass spectrometry. Food Additives & Contaminants. [Link]

-

Serasinghe, P., et al. (2024, September 24). Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. MDPI. [Link]

-

Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

Hladik, M. L., et al. (2019). Detection of Strobilurin Fungicides in Trout Streams within an Agricultural Watershed. MDPI. [Link]

-

Prier, C. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. [Link]

-

Journal of Plant Science and Phytopathology. (2025, December 1). Strobilurins: New group of fungicides. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Boeuf, A., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry. [Link]

-

Vane, J. R., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]

-

myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

-

Horie, M., & Kimura, K. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

-

Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. [Link]

- Horak, J. (n.d.). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

-

Belmonte-Valles, J., et al. (2009). Method development and validation for strobilurin fungicides in baby foods by solid-phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

Horning, M. G., et al. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. Office of Scientific and Technical Information. [Link]

-

Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

Sources

- 1. Azoxystrobin, Trifloxystrobin, Pyraclostrobin: Strobe & Triazole Fungicides [farmonaut.com]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. cms.mz-at.de [cms.mz-at.de]

- 6. agilent.com [agilent.com]

- 7. gcms.cz [gcms.cz]

- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. ijsr.in [ijsr.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Stability of Trifloxystrobin-d6 in Environmental Matrices

Introduction: The Significance of Metabolic Stability in Environmental Risk Assessment

Trifloxystrobin, a broad-spectrum strobilurin fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2][3] The extensive use of Trifloxystrobin necessitates a thorough understanding of its environmental fate and metabolic stability to accurately assess its potential ecological impact.[4] This technical guide focuses on Trifloxystrobin-d6, a deuterated isotopologue of Trifloxystrobin, and its metabolic stability in key environmental matrices: soil, water, and sediment.

The introduction of deuterium atoms into a molecule can alter its metabolic rate due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[5][6] This can lead to a decreased rate of metabolism and a longer half-life for the deuterated compound compared to its non-deuterated counterpart.[5][7] Understanding the metabolic stability of this compound is therefore crucial for its application as an internal standard in analytical chemistry and for researchers studying the environmental degradation of Trifloxystrobin with greater precision.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental design, and analytical methodologies for assessing the metabolic stability of this compound in environmental matrices.

Chapter 1: Fundamental Principles of Trifloxystrobin Degradation

The environmental degradation of Trifloxystrobin is a complex process governed by both abiotic and biotic factors. The primary degradation pathways are hydrolysis and photolysis, leading to the formation of its main metabolite, Trifloxystrobin acid (CGA-321113).[5][7]

1.1 Abiotic Degradation:

-

Hydrolysis: Trifloxystrobin is susceptible to hydrolysis, with the rate being pH-dependent. It is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[6] The primary hydrolysis product is the biologically less active Trifloxystrobin acid.[3]

-

Photolysis: In the presence of sunlight, Trifloxystrobin undergoes photolytic degradation in water and on soil surfaces.[7][10] This process contributes significantly to its dissipation in the environment, with reported half-lives as short as 0.7 to 1.3 days in aquatic systems during summer.[7][10]

1.2 Biotic Degradation:

Microbial activity in soil and water plays a significant role in the breakdown of Trifloxystrobin.[5][7] In vitro biodegradation studies have shown that Trifloxystrobin degrades rapidly in viable soils, with half-lives ranging from 1.8 to 2.3 days.[5][7] The primary metabolic pathway is the hydrolysis of the ester group to form Trifloxystrobin acid.[5][7] While the parent compound degrades quickly, its acid metabolite is more persistent in the environment.[8]

1.3 The Kinetic Isotope Effect (KIE) and this compound:

The substitution of hydrogen with deuterium in this compound introduces the kinetic isotope effect. The C-D bond has a lower vibrational frequency and a higher activation energy for cleavage compared to the C-H bond. This can lead to a slower rate of metabolism for this compound at positions where C-H bond cleavage is the rate-determining step in a metabolic pathway.[5][6][10] For researchers, this has two key implications:

-

Internal Standard: this compound serves as an excellent internal standard for quantifying Trifloxystrobin in complex environmental samples.[8] Its similar chemical properties and slightly higher mass allow for accurate correction of matrix effects and extraction losses during analysis by mass spectrometry.[2]

-

Mechanistic Studies: The differential degradation rates between Trifloxystrobin and this compound can be exploited to elucidate the mechanisms of degradation and identify the rate-limiting steps in its environmental fate.[6]

Chapter 2: Experimental Design for Metabolic Stability Studies

A robust experimental design is paramount for obtaining reliable and reproducible data on the metabolic stability of this compound. The following sections outline the key considerations and a detailed protocol.

2.1 Causality Behind Experimental Choices:

-

Matrix Selection: Soil, water, and sediment are chosen as the primary environmental matrices as they represent the major compartments where Trifloxystrobin accumulates and degrades. The specific characteristics of these matrices (e.g., soil organic matter content, pH of water) significantly influence degradation rates and should be well-characterized.[5][7]

-

Use of a Deuterated Standard: this compound is used not only as the test substance but also as its own internal standard in a comparative study with non-labeled Trifloxystrobin. This approach allows for direct assessment of the kinetic isotope effect on its stability.

-

Sterile vs. Non-Sterile Conditions: Conducting experiments under both sterile (e.g., autoclaved soil) and non-sterile conditions allows for the differentiation between abiotic and biotic degradation pathways.

-

Control Samples: The inclusion of control samples (matrix without the test substance) is essential to monitor for background contamination and matrix-induced analytical interferences.

-

Time-Course Sampling: A time-course study with multiple sampling points is necessary to determine the degradation kinetics and calculate the half-life (DT50) of the compound.

2.2 Detailed Experimental Protocol: Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a laboratory-based study to assess the aerobic degradation of this compound in soil.

1. Soil Collection and Characterization:

- Collect fresh surface soil (0-20 cm depth) from a location with no recent pesticide application.

- Sieve the soil (2 mm mesh) to remove large debris.

- Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Preparation of Test Systems:

- Weigh a known amount of the characterized soil into individual incubation flasks.

- Adjust the soil moisture to 40-60% of its maximum water holding capacity.

- Prepare two sets of flasks: one with non-sterile soil and another with sterilized soil (e.g., by autoclaving) to assess abiotic degradation.

3. Application of Test Substance:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

- Spike the soil samples with the this compound solution to achieve a final concentration relevant to agricultural application rates.

- Similarly, prepare a set of flasks spiked with non-labeled Trifloxystrobin for a comparative study.

- Include control flasks with soil and solvent only.

4. Incubation:

- Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C).

- Ensure aerobic conditions by loosely capping the flasks or using a continuous air flow system.

- Maintain soil moisture by periodically adding deionized water.

5. Sampling and Extraction:

- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples from each treatment group.

- Extract the soil samples using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[11][12]

QuEChERS Extraction Protocol:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

For dry soil, add a corresponding amount of water to rehydrate the sample before adding acetonitrile.[11]

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at >1500 g for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing magnesium sulfate and a sorbent (e.g., PSA for removing organic acids, C18 for removing nonpolar interferences).

-

Vortex for 30 seconds and centrifuge.

-

The final extract is ready for LC-MS/MS analysis.

6. Analytical Quantification:

- Analyze the extracts using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[13]

- Use a deuterated internal standard (in this case, the stability of this compound itself is being assessed, so a different deuterated standard for another analyte could be used for quality control of the analytical method).

- Quantify the concentration of this compound and its primary metabolite, Trifloxystrobin acid-d6, at each time point.

7. Data Analysis:

- Plot the concentration of this compound against time.

- Determine the degradation kinetics (e.g., first-order kinetics).

- Calculate the dissipation half-life (DT50) of this compound in both sterile and non-sterile soil.

Diagram of the Soil Metabolism Experimental Workflow:

Sources

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Portico [access.portico.org]

- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 13. resolvemass.ca [resolvemass.ca]

Advancing Toxicology Research: A Technical Guide to the Application of Trifloxystrobin-d6

Abstract

This technical guide provides an in-depth exploration of the critical role of Trifloxystrobin-d6 in modern toxicology research. As the deuterated analogue of the widely used strobilurin fungicide, Trifloxystrobin, this compound serves as an indispensable internal standard for highly accurate and precise quantification in complex biological and environmental matrices. This document will elucidate the core principles behind the use of stable isotope-labeled standards, detail the toxicological profile of Trifloxystrobin, and provide field-proven methodologies for its application in toxicokinetic, metabolic, and environmental fate studies. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their analytical data in the field of toxicology.

Introduction: The Imperative for Precision in Toxicology

The study of toxicology is fundamentally reliant on the accurate measurement of xenobiotics and their metabolites within biological systems. Trifloxystrobin, a broad-spectrum fungicide, is of significant interest due to its widespread agricultural use and potential for human and environmental exposure.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer, a mechanism that can impact non-target organisms.[3][4][5] Consequently, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for comprehensive risk assessment.[4][6]

The inherent variability of sample preparation and instrumental analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of internal standards to correct for analyte loss and matrix effects. This compound, with its six deuterium atoms, is the gold standard for this purpose. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for quantification.[7][8]

Toxicological Profile of Trifloxystrobin

A thorough understanding of Trifloxystrobin's toxicology is essential for designing relevant research studies.

2.1. Mechanism of Action

Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6] This disruption of electron transport leads to a cessation of ATP synthesis and ultimately, cell death in susceptible fungi.[3] While this is its intended fungicidal effect, this pathway is also present in non-target organisms, forming the basis of its potential toxicity.[3]

2.2. Mammalian Toxicity

In mammals, Trifloxystrobin generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] However, subchronic and chronic exposure studies have identified the liver as a primary target organ, with effects including increased liver weight and hepatocellular hypertrophy.[1][9] Reduced body weight and food consumption have also been observed in a majority of toxicity studies.[1] Notably, Trifloxystrobin is not considered to be mutagenic or carcinogenic to humans.[1]

2.3. Environmental Fate and Ecotoxicology

Trifloxystrobin can enter aquatic ecosystems, where it may pose a risk to fish and other aquatic organisms.[10] Studies have shown that it can impair the immune response of fish, making them more susceptible to viral infections.[10] The compound degrades relatively quickly in soil and water.[11]

The Role of this compound in Analytical Methodologies

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative analysis in toxicology.

3.1. Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds are chemically identical, any loss of analyte during sample preparation or injection will affect both equally, leaving the ratio unchanged. This allows for highly precise and accurate quantification, even in complex matrices where significant analyte loss or ion suppression/enhancement may occur.

3.2. Advantages of this compound as an Internal Standard

-

Co-elution: this compound has nearly identical chromatographic retention times to Trifloxystrobin, ensuring that matrix effects are corrected for accurately at the point of elution.

-

Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is very similar to that of the unlabeled compound, leading to a more reliable response ratio.

-

Minimal Isotopic Contribution: High isotopic purity (typically ≥99% deuterated forms) ensures minimal contribution to the signal of the native analyte.[8]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the application of this compound in key toxicology research areas.

4.1. Quantification of Trifloxystrobin in Biological Matrices (e.g., Plasma, Tissue)

This protocol outlines a typical workflow for the analysis of Trifloxystrobin in biological samples using LC-MS/MS and this compound as an internal standard.

Experimental Workflow: Bioanalytical Quantification

Caption: Workflow for Trifloxystrobin quantification in biological samples.

Step-by-Step Methodology:

-

Sample Collection and Storage: Collect biological samples (e.g., blood, liver tissue) and store them at -80°C until analysis to ensure analyte stability.

-

Preparation of Standards: Prepare a stock solution of Trifloxystrobin and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into a blank biological matrix.

-

Sample Extraction:

-

Thaw samples, calibration standards, and QC samples on ice.

-

To a 100 µL aliquot of each sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable C18 reversed-phase HPLC column.

-

Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both Trifloxystrobin and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Trifloxystrobin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

4.2. Metabolic Profiling Studies

This compound can also be instrumental in metabolic profiling studies to identify and quantify metabolites of Trifloxystrobin. The primary metabolite is its acid form, CGA 321113.[3][12]

Metabolic Pathway of Trifloxystrobin

Caption: Simplified metabolic pathway of Trifloxystrobin.

In these studies, this compound is co-administered with unlabeled Trifloxystrobin. The mass spectrometer is then programmed to look for pairs of peaks separated by the mass difference of the deuterium label. This "isotope pattern" helps to distinguish true metabolites from endogenous background interferences.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of toxicological findings.

Table 1: Example LC-MS/MS Parameters for Trifloxystrobin and this compound Analysis

| Parameter | Trifloxystrobin | This compound |

| Precursor Ion (m/z) | 409.1 | 415.1 |

| Product Ion (m/z) | 186.1 | 186.1 |

| Collision Energy (eV) | 25 | 25 |

| Retention Time (min) | 4.2 | 4.2 |

Conclusion

This compound is an essential tool for any researcher conducting toxicological studies on Trifloxystrobin. Its use as an internal standard in stable isotope dilution analysis provides the accuracy and precision necessary for reliable quantification in complex matrices. The methodologies outlined in this guide offer a robust framework for investigating the toxicokinetics, metabolism, and environmental impact of this widely used fungicide. By adhering to these principles and protocols, scientists can generate high-quality, defensible data that will contribute to a more comprehensive understanding of the potential risks associated with Trifloxystrobin exposure.

References

- World Health Organization. (n.d.). TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan1 and Maria Tasheva2.

- Regulations.gov. (n.d.). TRIFLOXYSTROBIN Human Health Risk Assessment.

- National Center for Biotechnology Information. (n.d.). Trifloxystrobin. PubChem.

- MedChemExpress. (n.d.). Trifloxystrobin (CGA 279202).

- Food and Agriculture Organization of the United Nations. (n.d.). TRIFLOXYSTROBIN (213).

- National Center for Biotechnology Information. (2021). Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy. PMC.

- National Center for Biotechnology Information. (2022). Acute multiple toxic effects of Trifloxystrobin fungicide on Allium cepa L. PubMed.

- Federal Register. (2019, February 15). Trifloxystrobin; Pesticide Tolerances.

- ChemRobotics. (2018, May 25). EUROPEAN COMMISSION Trifloxystrobin SANTE/10107/2018.

- National Center for Biotechnology Information. (2025, August 6). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS.

- Li, Q. X., et al. (2008, March 26). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS. ScienceDirect.

- University of Hertfordshire. (n.d.). Trifloxystrobin (Ref: CGA 279202). AERU.

- Australian Pesticides and Veterinary Medicines Authority. (2000, September 30). Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE.

- United States Environmental Protection Agency. (1999, September 20). Pesticides - Fact Sheet for Trifloxystrobin.

- Regulations.gov. (2024, March 12). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMORANDUM.

- National Center for Biotechnology Information. (2023, May 22). Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption. PMC.

- Cayman Chemical. (n.d.). This compound.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. apvma.gov.au [apvma.gov.au]

- 5. www3.epa.gov [www3.epa.gov]

- 6. Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Federal Register :: Trifloxystrobin; Pesticide Tolerances [federalregister.gov]

- 10. Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Trifloxystrobin and Trifloxystrobin-d6 by LC-MS/MS

This application note details the protocol for the quantification of Trifloxystrobin in complex matrices using LC-MS/MS, specifically focusing on the integration of the deuterated internal standard, Trifloxystrobin-d6 .

Executive Summary

Trifloxystrobin is a broad-spectrum strobilurin fungicide used extensively on fruits, vegetables, and cereals. Accurate quantification at trace levels (ppb) is critical for regulatory compliance (MRL enforcement). This protocol establishes a robust LC-MS/MS workflow using This compound as an internal standard to correct for matrix effects and recovery losses during QuEChERS extraction.

Compound Information & Mechanism

| Compound | Molecular Formula | Precursor Mass ([M+H]⁺) | LogP |

| Trifloxystrobin | C₂₀H₁₉F₃N₂O₄ | 409.1 | 4.5 (Hydrophobic) |

| This compound | C₂₀H₁₃D₆F₃N₂O₄ | 415.1 | 4.5 |

Mechanistic Insight: Trifloxystrobin functions by inhibiting mitochondrial respiration at the Qo site of the cytochrome bc1 complex. In mass spectrometry, the molecule exhibits a characteristic fragmentation pattern dominated by the cleavage of the ether bridge connecting the o-tolyl acetate moiety and the trifluoromethyl-phenyl side chain.

Fragmentation Pathway Visualization

The following diagram illustrates the critical cleavage point yielding the quantifier ion (m/z 186).

Figure 1: Proposed fragmentation pathway of Trifloxystrobin in ESI+ mode.

MRM Transition Parameters

The selection of MRM transitions is the most critical step for selectivity. For This compound , the transition depends on the position of the deuterium label. Most commercial standards (e.g., TRC, Cayman) label the two methoxy groups (–OCH₃) on the o-tolyl acetate moiety.

-

Implication: The primary quantifier fragment (m/z 186) is derived from the unlabeled trifluoromethyl-phenyl side chain. Therefore, the product ion for the internal standard remains at m/z 186.1, while the precursor shifts by +6 Da.

Recommended MRM Table

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Role | CE (eV) | Dwell (ms) |

| Trifloxystrobin | ESI (+) | 409.1 | 186.1 | Quantifier | 18 | 50 |

| ESI (+) | 409.1 | 206.1 | Qualifier | 15 | 50 | |

| This compound | ESI (+) | 415.1 | 186.1 | Internal Std | 18 | 50 |

| ESI (+) | 415.1 | 212.1* | Alternate | 15 | 50 |

*Note: The m/z 212.1 product ion is observed only if the d6-label is located on the methoxy/acetate moiety (retaining the label in the 206 fragment + 6 Da). Verify your specific Certificate of Analysis (CoA) for label position.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

Trifloxystrobin is sensitive to photo-isomerization; perform extraction under low light or amber glassware.

-

Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

-

IS Addition: Spike with 50 µL of this compound working solution (10 µg/mL).

-

Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

-

Why Acidified? Acidic conditions stabilize the ester bond and prevent hydrolysis to Trifloxystrobin acid.

-

-

Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake for 1 min. Centrifuge at 4000 rpm for 5 min.

-

dSPE Clean-up: Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

-

Caution: Do not use excessive PSA if analyzing acidic metabolites, but for parent Trifloxystrobin, PSA removes sugars and fatty acids effectively.

-

-

Reconstitution: Evaporate 0.5 mL of extract to near dryness (N₂ stream) and reconstitute in 0.5 mL Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.

LC-MS/MS Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 2-5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Equilibration |

| 1.00 | 10 | Hold |

| 6.00 | 95 | Elution of Trifloxystrobin (~4.5 min) |

| 8.00 | 95 | Wash |

| 8.10 | 10 | Re-equilibration |

| 10.00 | 10 | End |

Analytical Workflow Diagram

Figure 2: Step-by-step QuEChERS extraction workflow for Trifloxystrobin.

Validation & Troubleshooting

Linearity and Calibration

-

Range: 0.5 ng/mL to 100 ng/mL (ppb).

-

Weighting: 1/x or 1/x² is recommended to improve accuracy at the LOQ.

-

Acceptance Criteria: R² > 0.99; Residuals < 20%.

Common Issues

-

Isomerization: Trifloxystrobin exists naturally as the E,E-isomer. Exposure to UV light can convert it to E,Z, Z,E, or Z,Z isomers.

-

Symptom:[2] Split peaks or shoulder peaks in the chromatogram.

-

Solution: Use amber vials and minimize light exposure during prep. Ensure the integration window covers the main E,E peak, or sum the isomers if regulatory guidelines require "Sum of all isomers."

-

-

Matrix Effects: High ion suppression is common in complex matrices like tea or spices.

-

Solution: The use of This compound is non-negotiable here. It co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the final calculated concentration.

-

References

-

European Commission Reference Laboratories. (2023). EURL-SRM - Analytical observations Report on Trifloxystrobin. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (2014). Trifloxystrobin Residues in Food: Evaluations. Retrieved from [Link]

-

Wang, L., et al. (2014).[3][4] "Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil." Environmental Monitoring and Assessment. Retrieved from [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]

Sources

Application Note: High-Efficiency Quantitation of Trifloxystrobin in Agricultural Matrices via QuEChERS and LC-MS/MS

Here is a comprehensive Application Note and Protocol designed for researchers and analytical scientists.

Abstract

This protocol details a ruggedized analytical workflow for the extraction and quantitation of the strobilurin fungicide Trifloxystrobin in complex plant matrices (high-water and high-pigment content). Utilizing the QuEChERS (AOAC 2007.01) method coupled with LC-MS/MS , this guide emphasizes the critical role of Trifloxystrobin-d6 as an internal standard (IS) to correct for signal suppression and extraction losses. The method achieves a Lower Limit of Quantitation (LLOQ) of <1.0 µg/kg, satisfying global MRL (Maximum Residue Limit) requirements.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Electrospray Ionization

Trifloxystrobin is widely used on fruits (grapes, strawberries) and cereals. While QuEChERS is the gold standard for extraction, these matrices are rich in co-extractives (sugars, pigments, waxes) that compete for ionization in the MS source. This phenomenon, known as Matrix Effect (ME) , typically results in signal suppression for strobilurins, leading to underestimation of residue levels.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Standard addition is time-consuming. The superior approach is using a stable isotope-labeled internal standard, This compound .

-

Mechanism: The physicochemical properties (pKa, LogP, solubility) of the d6-analog are nearly identical to the native analyte. It experiences the same extraction efficiency and the same ionization suppression.

-

Result: By calculating the response ratio (Area_Native / Area_IS), errors derived from sample loss or source suppression are mathematically nullified.

Materials & Reagents

Standards

-

Target Analyte: Trifloxystrobin (purity >98%).

-

Internal Standard: this compound (isotopic purity >99%).

-

Note: Verify the deuteration position via the Certificate of Analysis (CoA). Common labeling occurs on the methoxy groups.

-

Reagents (AOAC 2007.01 Configuration)

-

Extraction Solvent: Acetonitrile (LC-MS grade). Acidified with 1% Acetic Acid (HAc) if stability of base-sensitive co-analytes is a concern (Trifloxystrobin itself is relatively stable at neutral pH, but AOAC acetate buffering is robust).

-

Extraction Salts: 6.0 g MgSO₄ (anhydrous) + 1.5 g Sodium Acetate (NaOAc).

-

Clean-up Sorbents (dSPE):

-

PSA (Primary Secondary Amine): Removes sugars, organic acids, and fatty acids.

-

C18 (Octadecyl): Critical for removing waxes and non-polar lipids (essential for citrus/avocado).

-

GCB (Graphitized Carbon Black): Use only if the sample is highly pigmented (e.g., spinach, red wine grapes). Use sparingly (<50 mg) as it can adsorb planar pesticides like Trifloxystrobin.

-

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path, including decision points for dSPE cleanup.

Caption: Figure 1: Decision-tree based QuEChERS workflow for Trifloxystrobin extraction.

Step-by-Step Methodology

Step 1: Sample Preparation & Homogenization

-

Procedure: Comminute the agricultural sample using dry ice (cryogenic milling).

-

Rationale: Trifloxystrobin is thermally stable, but cryogenic milling produces a finer particle size, increasing surface area for extraction solvent penetration and improving recovery reproducibility.

Step 2: Extraction (The "QuE" Step)

-

Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

-

Internal Standard Addition (Crucial): Add 100 µL of This compound working solution (e.g., 10 µg/mL in AcN) directly to the sample matrix.

-

Wait 15 minutes to allow the IS to interact with the matrix enzymes and binding sites, mimicking the native analyte.

-

-

Add 10 mL Acetonitrile (containing 1% Acetic Acid) .

-

Shake vigorously (hand or mechanical) for 1 minute.

-

Add the salt packet (6 g MgSO₄, 1.5 g NaOAc ).

-

Technical Note: Add salts after the solvent to prevent the formation of MgSO₄ conglomerates (exothermic clumping) which trap analytes.

-

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at >3000 RCF for 5 minutes.

Step 3: Clean-up (The "ERS" Step - Dispersive SPE)

-

Transfer 1 mL of the upper Acetonitrile layer to a 2 mL dSPE tube.

-

Select sorbent based on matrix (see Figure 1):

-

Standard: 150 mg MgSO₄ + 25 mg PSA.

-

Waxy/Fatty: Add 25 mg C18.

-

-

Vortex for 30 seconds.

-

Centrifuge at >5000 RCF for 5 minutes.

-

Transfer 200 µL of supernatant to an autosampler vial.

-

Dilution: Dilute 1:4 with Water (0.1% Formic Acid) to match the initial mobile phase conditions. This improves peak shape and retention time stability.

Instrumental Analysis (LC-MS/MS)

System: Triple Quadrupole MS coupled to UHPLC. Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or equivalent. Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

MS/MS Parameters (MRM Mode)

Note: Transitions for d6 must be optimized based on the specific isotope label position provided by your vendor.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Trifloxystrobin | 409.1 [M+H]⁺ | 186.1 | 145.1 | 18 / 30 |

| This compound * | 415.1 [M+H]⁺ | 192.1 | 151.1 | 18 / 30 |

*Assumes d6 labeling on the methoxyimino/methyl groups retained in the fragment. If the label is on the ring lost during fragmentation, the product ion will remain 186.1. Always run a product ion scan on your IS standard.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

-

Solvent Blank: Monitor for carryover.

-

Matrix-Matched Calibration Curve: Prepare standards in blank matrix extract (post-cleanup). While the IS corrects for matrix effects, matrix-matched curves provide the highest accuracy for regulatory reporting.

-

Recovery Check: Spike a blank sample at low (10 µg/kg) and high (100 µg/kg) levels. Acceptable range: 70-120% .

Calculation of Matrix Effect (ME)

-

Negative values indicate suppression.

-

Trifloxystrobin often exhibits -20% to -40% ME in citrus and grapes. The d6 IS will correct this automatically in the final concentration calculation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of IS | pH instability or adsorption | Ensure pH < 5 (use acetate buffer). If using GCB for pigment removal, reduce amount (GCB binds planar rings). |

| Poor Peak Shape | Solvent mismatch | Ensure the final extract is diluted with aqueous mobile phase (Step 3.6) before injection. Injecting pure AcN causes "peak fronting." |

| Signal Saturation | Concentration too high | Dilute extract further. Do not rely on IS to correct for detector saturation (non-linear range). |

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

-

European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

-

Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Clean-up by Dispersive Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Journal of AOAC International. Link

- Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003).

Sample cleanup procedures for fruit matrices using Trifloxystrobin-d6

Application Note: Advanced Sample Cleanup & Quantitation of Trifloxystrobin in Fruit Matrices

Executive Summary

This guide details a robust analytical workflow for the extraction and cleanup of Trifloxystrobin residues in complex fruit matrices (high-sugar, acidic, and pigmented). By integrating Trifloxystrobin-d6 as a surrogate internal standard prior to extraction, this protocol creates a self-validating system that automatically compensates for extraction inefficiencies and matrix-induced ionization suppression. The method utilizes a modified QuEChERS approach optimized with specific sorbent ratios (PSA/C18/GCB) to ensure <10 ppb sensitivity while maintaining instrument health.

Scientific Foundation & Mechanism

Analyte Properties & Extraction Logic

Trifloxystrobin (LogP ~4.5) is highly lipophilic. While this ensures excellent partitioning into organic solvents like acetonitrile (ACN), it also makes the compound prone to co-extracting with fruit waxes and essential oils.

-

Extraction Solvent: Acetonitrile is selected over Ethyl Acetate because it precipitates proteins and minimizes the co-extraction of lipophilic waxes.

-

Buffering: Many fruits (citrus, berries) are acidic. Trifloxystrobin is relatively stable, but pH excursions can alter matrix co-extraction profiles. Citrate buffering (pH 5.0–5.5) stabilizes the extraction environment, protecting base-sensitive pesticides if a multi-residue screen is performed simultaneously.

The Role of this compound (Internal Standard)

In electrospray ionization (ESI), fruit matrices often cause signal suppression (e.g., sugars competing for charge).

-

Why d6? Deuterated analogs share near-identical physicochemical properties with the target but are differentiated by mass.

-

Causality: By adding the d6-standard before extraction, any loss during the cleanup steps (e.g., adsorption to GCB) or suppression in the source affects both the native and the d6 compound equally. The Area Ratio (Native/d6) remains constant, yielding accurate quantitation despite matrix effects.

Cleanup Sorbent Selection

-

PSA (Primary Secondary Amine): Essential for removing organic acids (citric, malic) and sugars (glucose, fructose) via hydrogen bonding and weak anion exchange.

-

C18 (Octadecyl): Critical for waxy fruits (apples, citrus) to remove non-polar lipids that foul the LC column.

-

GCB (Graphitized Carbon Black): Required for pigmented fruits (grapes, strawberries) to remove anthocyanins and chlorophyll. Caution: GCB has a planar structure and can adsorb planar pesticides. Trifloxystrobin has a planar strobilurin core; therefore, GCB quantity is minimized to <50 mg/mL to prevent analyte loss.

Physicochemical Profile

| Property | Trifloxystrobin (Native) | This compound (IS) | Impact on Protocol |

| Molecular Formula | C20H19F3N2O4 | C20H13D6F3N2O4 | Mass shift (+6 Da) for MS selectivity. |

| MW ( g/mol ) | 408.37 | 414.41 | Distinct precursor ions. |

| LogP | 4.5 (Hydrophobic) | ~4.5 | Co-elutes with lipids; requires C18 cleanup. |

| Solubility | 0.61 mg/L (Water) | Similar | Low water solubility drives partitioning into ACN. |

| pKa | None (Neutral) | None | pH adjustment aids matrix removal, not analyte speciation. |

Reagents & Materials

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (98%+).

-

Salts (Extraction): QuEChERS Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

-

Sorbents (d-SPE):

-

MgSO4 (Anhydrous)

-

PSA (Primary Secondary Amine)

-

C18 (End-capped)

-

GCB (Graphitized Carbon Black)

-

-

Standards:

-

Trifloxystrobin (99% purity)

-

This compound (Isotopic purity >98%)

-

Experimental Protocol

Step 1: Standard Preparation

-

Stock Solutions (1000 µg/mL): Dissolve 10 mg of Native and d6 standards separately in 10 mL Acetone. Store at -20°C.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute d6 stock 1:100 in Acetonitrile.

-

Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 ppb) in solvent-matched matrix blank (see Step 4) containing constant d6 concentration (e.g., 50 ppb).

Step 2: Sample Extraction (The "Catch")

-

Homogenization: Cryogenically mill fruit sample with dry ice to prevent degradation and loss of volatile components (though Trifloxystrobin is non-volatile, this is best practice).

-

Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

-

IS Addition (Critical): Add 50 µL of this compound Spiking Solution (10 µg/mL) to the sample before solvent addition. Vortex 30s.

-

Result: 50 ppb equivalent in sample.

-

-

Solvent Addition: Add 10 mL Acetonitrile . Shake vigorously for 1 min.

-

Salting Out: Add QuEChERS Citrate Buffer Mix .

-

Note: Add salts after solvent to prevent "clumping" of sugars (exothermic hydration).

-

-

Partitioning: Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

Step 3: Cleanup (The "Release")

Select the d-SPE formulation based on the fruit matrix type:

| Matrix Type | Examples | d-SPE Formulation (per 1 mL extract) | Rationale |

| General | Apple, Pear, Melon | 150mg MgSO4 + 25mg PSA | Removes water & sugars. |

| Pigmented | Berries, Grapes | 150mg MgSO4 + 25mg PSA + 2.5mg GCB | GCB removes anthocyanins. Low amount prevents analyte loss. |

| Waxy/Fatty | Citrus, Avocado | 150mg MgSO4 + 25mg PSA + 25mg C18 | C18 removes heavy waxes/lipids. |

-

Transfer 1 mL of supernatant to the appropriate d-SPE tube.

-

Vortex for 30s.

-

Centrifuge at 13,000 rpm for 2 min.

-

Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL Water + 0.1% Formic Acid .

-

Why? Diluting with aqueous buffer focuses the peak on the LC column and improves peak shape for early eluters.

-

Visual Workflows

Diagram 1: Extraction & Cleanup Logic

Caption: Integrated QuEChERS workflow emphasizing the early introduction of the d6-Internal Standard for error correction.

Diagram 2: Matrix-Based Sorbent Decision Tree

Caption: Decision logic for selecting d-SPE sorbents. GCB usage requires caution due to potential planar analyte adsorption.

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS Column: C18, 100mm x 2.1mm, 1.8 µm (e.g., Agilent ZORBAX or Waters Acquity) Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid

Gradient:

-

0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 10% B (Re-equilibration)

MS/MS Transitions (ESI Positive):

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Trifloxystrobin | 409.1 | 186.1 | 20 | Quantifier |

| 409.1 | 145.1 | 35 | Qualifier | |

| This compound | 415.1 | 192.1 | 20 | Quantifier (IS) |

Validation & QC Criteria

To ensure the method is "self-validating," adhere to these criteria:

-

Linearity: Calibration curve (Ratio of Analyte Area / IS Area) must have R² > 0.99.

-

Recovery: Spiked samples (without IS correction) should fall between 70–120%. With IS correction, accuracy should be 80–110%.

-

Matrix Effect (ME): Calculate ME% = [(Slope Matrix / Slope Solvent) - 1] x 100.

-

If ME is >20% (suppression) or <-20% (enhancement), the d6-standard is critical for compensation.

-

-

Ion Ratio: The ratio of Quantifier/Qualifier ions in samples must match the standard within ±30%.

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC. Link

-

European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. CEN. Link

- Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003). *Fast and easy multiresidue method employing acetonitrile

Precision Protocol: Spiking Trifloxystrobin-d6 into Soil Matrices for LC-MS/MS Bioanalysis

Abstract This Application Note details a rigorous protocol for the preparation and spiking of soil samples with Trifloxystrobin-d6 (internal standard) and native Trifloxystrobin (for recovery controls). Designed for drug development professionals and environmental toxicologists, this guide addresses the specific physicochemical challenges of strobilurin fungicides—hydrolytic instability and high lipophilicity—within complex soil matrices. The protocol emphasizes solvent selection, equilibration ("aging") times, and homogeneity to ensure data integrity compliant with OECD 307 and SANTE/11312/2021 guidelines.

Introduction & Scientific Rationale

Trifloxystrobin is a mesostemic strobilurin fungicide with low water solubility (

-

Extraction Efficiency: Loss of analyte during QuEChERS or solvent extraction steps.

-

Matrix Effects: Ion suppression or enhancement in the ESI source of the LC-MS/MS.

-

Degradation: Compensation for partial hydrolysis to trifloxystrobin acid during processing.

Critical Mechanism: The "d6" analog must be spiked prior to extraction and allowed to equilibrate with the soil matrix. If the IS is added only to the final vial, it corrects only for instrument drift, failing to account for the extraction efficiency from the soil pores.

Materials & Reagents

Standards

-

Analyte: Trifloxystrobin (Native), >98% purity.

-

Internal Standard (IS): this compound (deuterated), >98% isotopic purity.

-

Note: Store d6 standards in a desiccator; deuterium exchange can occur if exposed to moisture over long periods, though less likely on the methoxyimino core.

-

Solvents

-

Acetone (HPLC Grade): Preferred for spiking soil. It wets the soil surface efficiently, disrupting soil aggregates, and evaporates rapidly, leaving the analyte distributed on soil particles.

-

Acetonitrile (LC-MS Grade): Preferred for stock solutions and extraction.

-

Water (Milli-Q): For soil hydration.

Soil Matrix

-

Characterization: Soil should be sieved (2 mm) and characterized for moisture content, pH, and Organic Carbon (OC).

-

Preparation: Air-dry soil is often used for spiking consistency, then re-hydrated to 40-50% Maximum Water Holding Capacity (MWHC) to mimic field conditions and activate microbial communities if degradation studies are planned.

Preparation of Standard Solutions

Caution: Trifloxystrobin is sensitive to photolysis. Perform all operations under amber light or wrap glassware in aluminum foil.

Table 1: Dilution Scheme for Spiking Solutions

| Solution Type | Compound | Solvent | Conc. | Stability | Usage |

| Stock A | This compound | Acetonitrile | 1,000 µg/mL | 6 Months (-20°C) | Primary Stock |

| Stock B | Native Trifloxystrobin | Acetonitrile | 1,000 µg/mL | 6 Months (-20°C) | Primary Stock |

| Spiking Sol. IS | This compound | Acetone | 10 µg/mL | 1 Week (4°C) | Spiking all samples |

| Spiking Sol. QC | Native Trifloxystrobin | Acetone | Variable | Daily Prep | Spiking Recovery Controls |

-

Why Acetone for Spiking? While Acetonitrile is the extraction solvent, Acetone is used for the spiking solution because it is more volatile. This allows the solvent carrier to evaporate off the soil quickly, preventing the "co-solvent effect" where residual solvent artificially enhances extraction recovery.

Experimental Protocol: Spiking & Equilibration

This section describes the "Spot Spiking" method, which is superior to slurry spiking for mimicking field residues in small-batch analysis.

Phase 1: Soil Preparation

-

Weigh 10.0 g ± 0.1 g of sieved soil into 50 mL PTFE centrifuge tubes.

-

Hydration (Critical): If using air-dried soil, add Milli-Q water to bring moisture to ~40% WHC (typically 2-5 mL depending on soil type).

-

Vortex for 10 seconds to distribute moisture.

-

Allow to stand for 30 minutes to reactivate soil surface binding sites.

Phase 2: Spiking this compound (Internal Standard)

Target: All samples (Blanks, Controls, Unknowns). Goal: 100 µg/kg concentration in soil (or matched to mid-point of calibration curve).

-

Using a calibrated micropipette, withdraw 100 µL of Spiking Sol. IS (10 µg/mL).

-

Application: Deposit the solution in small droplets (10-20 µL each) across the surface of the soil inside the tube. Do not deposit on the tube walls.

-

Solvent Evaporation: Leave the tubes open in a fume hood for 15-20 minutes .

-

Reasoning: This allows the acetone to evaporate, forcing the this compound to partition onto the soil organic matter.

-

-

Homogenization: Cap the tube and vortex vigorously for 30 seconds. Hand-shake if necessary to break up clumps.

Phase 3: Spiking Native Analyte (For QC/Recovery Samples only)

Target: Quality Control Low (LOD), Medium, and High samples.

-

Repeat the application steps using the Spiking Sol. QC (Native) onto the designated QC soil tubes.

-

Follow the same evaporation and homogenization steps.

Phase 4: Equilibration (Aging)

-

Minimum Aging: Store samples in the dark at room temperature for 1 hour prior to extraction.

-

Scientific Justification: Immediate extraction yields artificially high recovery (~100%). Aging allows the analyte to diffuse into soil micropores, providing a realistic challenge for the extraction solvent (QuEChERS). For regulatory degradation studies (OECD 307), aging may last days, but for method validation, 1-4 hours is standard.

Workflow Visualization

The following diagram illustrates the critical path from stock preparation to LC-MS/MS injection, highlighting the distinct entry points for the Internal Standard versus the Native Analyte.

Caption: Workflow for spiking this compound. Note the critical evaporation and aging steps to ensure matrix integration.

Extraction Context (QuEChERS)

While this note focuses on spiking, the spiking protocol must align with the extraction. For Trifloxystrobin in soil, the Original QuEChERS or AOAC 2007.01 methods are recommended.

-

Extraction: Add 10 mL Acetonitrile (ACN) to the spiked, aged soil.

-

Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min.

-

Centrifugation: 3000 x g for 5 mins.

-

Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and C18 to remove lipids.

-

Note: Trifloxystrobin is stable in ACN, but ensure the PSA cleanup does not catalyze hydrolysis; work quickly or use buffered QuEChERS (Citrate) if pH is a concern.

-

Quality Control & Calculations

Recovery Calculation

Using the d6-IS, calculate the Relative Response Factor (RRF). However, for Method Validation (Recovery), compare the area of the Pre-Extraction Spike (the process described above) vs. a Post-Extraction Spike (standard added to a blank soil extract).

Acceptance Criteria (SANTE/11312/2021)

-

Mean Recovery: 70 – 120%

-

RSD: ≤ 20%

-

Linearity:

for calibration curves prepared in matrix-matched extracts.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<70%) | Insufficient extraction time; Analyte bound to soil. | Increase shaking time during extraction; Ensure "Aging" was not excessive (>24h) without validation. |

| High Variation (RSD >20%) | Inhomogeneous spiking. | Use "Spot Spiking" (multiple small drops) rather than one large drop. Vortex thoroughly after solvent evaporation. |

| IS Signal Degradation | Hydrolysis of d6-IS. | Check pH of soil. Trifloxystrobin hydrolyzes at pH > 9. Use Citrate-buffered QuEChERS salts. |

| d6/Native Ratio Drift | Deuterium exchange or contamination. | Store d6 stock in desiccator. Ensure no cross-contamination between Native and IS pipettes. |

References

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Link

-